molecular formula C13H11ClN2O4 B12907283 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid

2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid

Cat. No.: B12907283
M. Wt: 294.69 g/mol
InChI Key: ISMXZIWRQMTMDI-UHFFFAOYSA-N
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Description

2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole

Preparation Methods

The synthesis of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves several steps. One common method starts with 5-chlorotryptophan, which is reacted with potassium cyanate in water, followed by acidification with concentrated hydrochloric acid . The reaction conditions typically involve heating the mixture on a steam bath for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid

InChI

InChI=1S/C13H11ClN2O4/c1-6(13(19)20)16-12(18)11(17)9-5-15-10-3-2-7(14)4-8(9)10/h2-6,15H,1H3,(H,16,18)(H,19,20)

InChI Key

ISMXZIWRQMTMDI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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